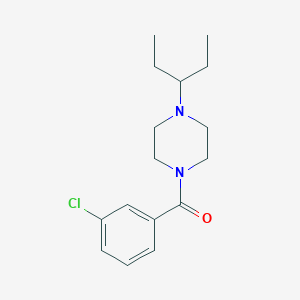![molecular formula C17H25N3O4 B247938 ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B247938.png)
ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 3-methoxyphenylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the 3-Methoxyphenylamino Group: The piperazine core is then reacted with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the 3-methoxyphenylamino derivative.
Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the piperazine ring can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the piperazine ring.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with certain biological targets, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate
- Ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperazine-1-carboxylate
- Ethyl 4-{3-[(3-nitrophenyl)amino]-3-oxopropyl}piperazine-1-carboxylate
Uniqueness
ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic effects compared to its analogs.
Eigenschaften
Molekularformel |
C17H25N3O4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
ethyl 4-[3-(3-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-3-24-17(22)20-11-9-19(10-12-20)8-7-16(21)18-14-5-4-6-15(13-14)23-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
IQCBBPJBEMPNSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)
![1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)

METHANONE](/img/structure/B247867.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)
![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)
![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247875.png)
![1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
![2-(3-METHYLPHENOXY)-1-{4-[2-(2-NAPHTHYLOXY)ACETYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247880.png)
